1-{1-[3-(3-Fluoro-4-methylphenyl)propanoyl]azetidin-3-yl}pyrrolidine-2,5-dione

Chemical Library Design Structure–Activity Relationship Exploration Scaffold Hopping

1-{1-[3-(3-Fluoro-4-methylphenyl)propanoyl]azetidin-3-yl}pyrrolidine-2,5-dione (CAS 1903447-01-7) is a synthetic small molecule (C17H19FN2O3, MW 318.35) characterized by a 3-fluoro-4-methylphenyl-propanoyl group linked to an azetidine ring and a pyrrolidine-2,5-dione moiety. The compound is cataloged by multiple chemical vendors as a research chemical, with availability listed as on-demand and in-stock for non-human research purposes.

Molecular Formula C17H19FN2O3
Molecular Weight 318.348
CAS No. 1903447-01-7
Cat. No. B2506941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{1-[3-(3-Fluoro-4-methylphenyl)propanoyl]azetidin-3-yl}pyrrolidine-2,5-dione
CAS1903447-01-7
Molecular FormulaC17H19FN2O3
Molecular Weight318.348
Structural Identifiers
SMILESCC1=C(C=C(C=C1)CCC(=O)N2CC(C2)N3C(=O)CCC3=O)F
InChIInChI=1S/C17H19FN2O3/c1-11-2-3-12(8-14(11)18)4-5-15(21)19-9-13(10-19)20-16(22)6-7-17(20)23/h2-3,8,13H,4-7,9-10H2,1H3
InChIKeyGOVGDBBMSJIJEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-{1-[3-(3-Fluoro-4-methylphenyl)propanoyl]azetidin-3-yl}pyrrolidine-2,5-dione (CAS 1903447-01-7): Identity and Procurement Baseline


1-{1-[3-(3-Fluoro-4-methylphenyl)propanoyl]azetidin-3-yl}pyrrolidine-2,5-dione (CAS 1903447-01-7) is a synthetic small molecule (C17H19FN2O3, MW 318.35) characterized by a 3-fluoro-4-methylphenyl-propanoyl group linked to an azetidine ring and a pyrrolidine-2,5-dione moiety . The compound is cataloged by multiple chemical vendors as a research chemical, with availability listed as on-demand and in-stock for non-human research purposes . Computational physicochemical profiling indicates a calculated logP of 2.27, topological polar surface area of 75.36 Ų, and compliance with Lipinski's Rule of Five, suggesting drug-like properties [1]. As of the available evidence cutoff, no published bioactivity data (IC50, Ki, EC50) or target engagement information for this specific compound has been identified in peer-reviewed literature, patents, or authoritative public databases such as ChEMBL or BindingDB [2].

Why Generic Substitution Fails for 1-{1-[3-(3-Fluoro-4-methylphenyl)propanoyl]azetidin-3-yl}pyrrolidine-2,5-dione: Critical Limitations of the Available Evidence Base


The procurement and selection of 1-{1-[3-(3-Fluoro-4-methylphenyl)propanoyl]azetidin-3-yl}pyrrolidine-2,5-dione hinges critically on the fact that no quantitative differentiation data—head-to-head or cross-study—has been identified for this compound relative to any close analog or in-class candidate. The compound shares a core azetidine-pyrrolidine-2,5-dione scaffold with documented FAAH inhibitors described in patents US9006269 and US8450346 [1], yet its specific 3-fluoro-4-methylphenyl-propanoyl substituent distinguishes it from the benzoyl, sulfonyl, or heteroaryl-substituted variants profiled in those disclosures. Without published IC50, Ki, selectivity, or pharmacokinetic data, there is no evidence-based rationale to select this compound over structurally related alternatives such as 1-[1-(3,4-difluorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione (CAS 2034307-98-5) or 1-(1-(naphthalen-1-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione . The default assumption of interchangeability among azetidine-pyrrolidine-2,5-dione variants is scientifically unsupported and procurement decisions based solely on scaffold similarity carry substantial uncertainty [2].

Quantitative Differentiation Evidence for 1-{1-[3-(3-Fluoro-4-methylphenyl)propanoyl]azetidin-3-yl}pyrrolidine-2,5-dione


Structural Differentiation: 3-Fluoro-4-methylphenyl-propanoyl Substituent vs. Closest Commercially Available Analogs

The target compound features a 3-fluoro-4-methylphenyl-propanoyl group connected via a propanoyl linker to the azetidine nitrogen, a structural combination not found in any FAAH-inhibitory azetidine derivative explicitly exemplified in patents US9006269 or US8450346 [1]. The closest commercially cataloged analogs include 1-[1-(3,4-difluorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione (which uses a benzoyl rather than propanoyl linker and omits the 4-methyl substitution) and 1-(1-(naphthalen-1-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione (which replaces the acyl linker with a sulfonyl group) . No quantitative potency or selectivity data are available for any of these compounds; differentiation is solely structural.

Chemical Library Design Structure–Activity Relationship Exploration Scaffold Hopping

Physicochemical Property Differentiation: Computed logP and TPSA vs. FAAH Inhibitor Reference Compounds

Computed physicochemical descriptors for the target compound (clogP = 2.27, TPSA = 75.36 Ų) place it within the drug-like property space defined by Lipinski's Rule of Five [1]. For comparison, the CNS-penetrant FAAH inhibitor URB597 (a carbamate-based scaffold unrelated to the azetidine series) has a reported clogP of approximately 3.5 and a polar surface area of ~64 Ų [2]. The lower lipophilicity and higher TPSA of the target compound suggest potentially reduced passive CNS penetration relative to URB597, though this inference is class-level and not validated by experimental permeability or brain/plasma ratio data.

ADME Prediction Drug-Likeness Assessment Physicochemical Profiling

Scaffold-Based Class Inference: Azetidine-Pyrrolidine-2,5-Dione Core as a Privileged FAAH Pharmacophore

The azetidine-pyrrolidine-2,5-dione core is present in multiple patented FAAH inhibitor series. In US Patent 9,006,269, exemplified azetidine derivatives demonstrate human FAAH IC50 values ranging from 16 nM to 19 nM for optimized compounds (Examples 18 and 7, respectively) [1]. However, these specific examples contain heteroaryl (pyridazinyl, pyridinyl) substituents rather than the 3-fluoro-4-methylphenyl-propanoyl group of the target compound. The target compound's activity at FAAH or any other target has not been measured, and structure–activity relationships cannot be directly extrapolated from the patented series due to substantial substituent divergence.

FAAH Inhibition Scaffold Analysis Medicinal Chemistry

Recommended Research Application Scenarios for 1-{1-[3-(3-Fluoro-4-methylphenyl)propanoyl]azetidin-3-yl}pyrrolidine-2,5-dione


Prospective Structure–Activity Relationship (SAR) Expansion of the Azetidine-Pyrrolidine-2,5-Dione FAAH Inhibitor Series

The target compound provides a structurally differentiated entry point for SAR studies exploring the impact of 3-fluoro-4-methylphenyl-propanoyl substitution on FAAH inhibitory potency. Since patented reference compounds (e.g., US9006269 Examples 7 and 18) achieve IC50 values of 16–19 nM with heteroaryl substituents [1], systematic testing of the target compound in a standardized FAAH fluorogenic assay could reveal whether the phenyl-propanoyl group retains or modulates inhibitory activity. This scenario is appropriate for medicinal chemistry laboratories seeking to diversify their azetidine-based FAAH inhibitor collection.

Physicochemical Property-Driven CNS vs. Peripheral Distribution Profiling

The computed lower clogP (2.27) and higher TPSA (75.36 Ų) of the target compound, relative to CNS-penetrant FAAH inhibitors such as URB597 (clogP ~3.5, TPSA ~64 Ų) [1], motivate its evaluation in parallel artificial membrane permeability assays (PAMPA) and MDCK-MDR1 transport models [2]. Experimental determination of brain-to-plasma ratio in rodent pharmacokinetic studies would address whether the compound exhibits peripherally restricted FAAH inhibition—a property of interest for pain and inflammation indications where CNS side effects are undesirable.

Selectivity Screening Against Serine Hydrolase Panel for Target Deconvolution

Given the absence of annotated target data for the compound in ChEMBL and BindingDB [1], it is a suitable candidate for activity-based protein profiling (ABPP) using fluorophosphonate probes to map its interaction landscape across the serine hydrolase superfamily [2]. This unbiased profiling could reveal unexpected off-targets or a polypharmacology profile distinct from characterized FAAH inhibitors, potentially opening novel therapeutic applications.

Chemical Library Enumeration for Diversity-Oriented Synthesis Programs

As a scaffold with three modifiable regions (the phenyl substituent pattern, the acyl linker length, and the azetidine/pyrrolidine-dione connectivity), the target compound serves as a versatile building block for diversity-oriented synthesis [1]. Procurement at the milligram-to-gram scale enables systematic library enumeration, with the 3-fluoro-4-methyl motif providing a halogenated handle for further derivatization (e.g., Suzuki coupling, amination) [2].

Quote Request

Request a Quote for 1-{1-[3-(3-Fluoro-4-methylphenyl)propanoyl]azetidin-3-yl}pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.